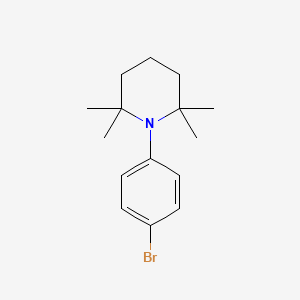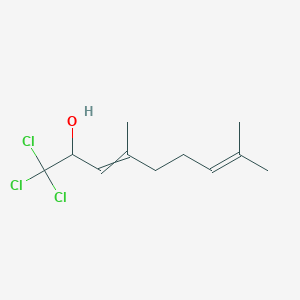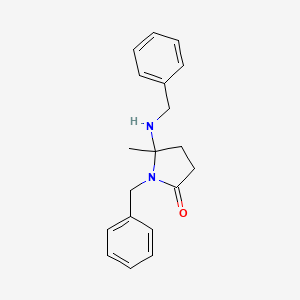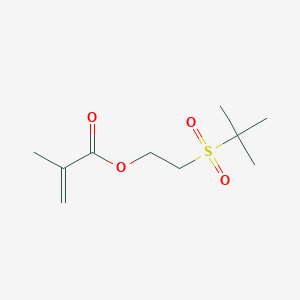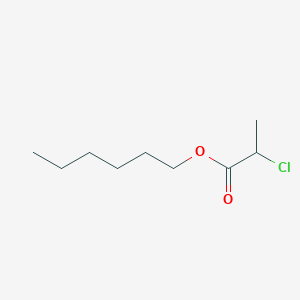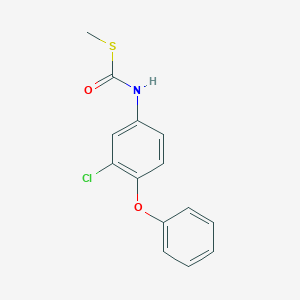
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate: is a synthetic pyrethroid insecticide. It is known for its effectiveness against a wide range of pests, including Coleoptera, Diptera, and Hemiptera . This compound is highly soluble in most organic solvents but not in water, and it is considered moderately persistent in soil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate typically involves the reaction of 3-chloro-4-phenoxyphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is used as a reagent in various organic synthesis reactions. It is also studied for its reactivity and stability under different conditions.
Biology: In biology, this compound is used to study the effects of pyrethroid insecticides on various organisms. It is also used in research on insecticide resistance and the development of new pest control methods.
Medicine: In medicine, the compound is studied for its potential use in developing new drugs and treatments. Its effects on various biological pathways are of particular interest.
Industry: In industry, this compound is used in the formulation of insecticides for agricultural and non-agricultural applications. It is also used in the development of new pest control products.
Mécanisme D'action
The mechanism of action of S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate involves the disruption of the nervous system of insects. It targets sodium channels in nerve cells, leading to paralysis and death of the insect . The compound binds to the sodium channels, preventing the normal flow of sodium ions and disrupting nerve impulses.
Comparaison Avec Des Composés Similaires
Fenvalerate: Another synthetic pyrethroid insecticide with similar properties and uses.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its high potency and effectiveness.
Cypermethrin: A widely used pyrethroid insecticide with similar mechanisms of action.
Uniqueness: S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate is unique in its specific chemical structure, which gives it distinct properties and reactivity. Its effectiveness against a broad range of pests and its moderate persistence in soil make it a valuable tool in pest control.
Propriétés
Numéro CAS |
80199-42-4 |
|---|---|
Formule moléculaire |
C14H12ClNO2S |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
S-methyl N-(3-chloro-4-phenoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-14(17)16-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clé InChI |
SXCKZPGLBLTXSD-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
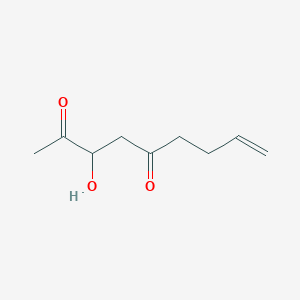
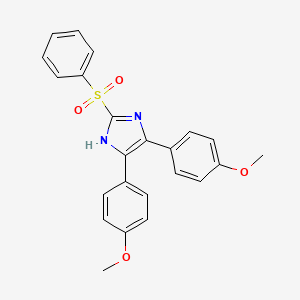
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
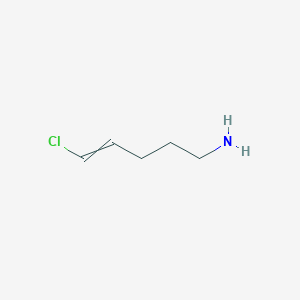
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
